1-[(3-Methylphenyl)methyl]cyclopropane-1-carboxylic acid
Overview
Description
1-[(3-Methylphenyl)methyl]cyclopropane-1-carboxylic acid is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a cyclopropane ring attached to a carboxylic acid group and a 3-methylphenylmethyl substituent, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3-Methylphenyl)methyl]cyclopropane-1-carboxylic acid typically involves the cyclopropanation of suitable precursors. One common method is the reaction of 3-methylbenzyl chloride with cyclopropanecarboxylic acid in the presence of a strong base, such as sodium hydride, under anhydrous conditions. The reaction proceeds via nucleophilic substitution, forming the desired product.
Industrial Production Methods: Industrial production of this compound may involve more efficient and scalable methods, such as catalytic processes or continuous flow reactions. These methods aim to optimize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions: 1-[(3-Methylphenyl)methyl]cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives, such as aldehydes or ketones, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form alcohols or alkanes using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a catalyst
Substitution: Nitric acid (HNO3), halogens (Cl2, Br2)
Major Products Formed:
Oxidation: Aldehydes, ketones
Reduction: Alcohols, alkanes
Substitution: Nitro compounds, halogenated compounds
Scientific Research Applications
1-[(3-Methylphenyl)methyl]cyclopropane-1-carboxylic acid has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-[(3-Methylphenyl)methyl]cyclopropane-1-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and triggering specific cellular pathways. The exact mechanism can vary based on the context and the specific biological target.
Comparison with Similar Compounds
1-[(3-Methylphenyl)methyl]cyclopropane-1-carboxylic acid can be compared with other cyclopropane derivatives, such as:
Cyclopropanecarboxylic acid: Lacks the 3-methylphenylmethyl substituent, making it less complex and potentially less versatile.
1-Phenylcyclopropane-1-carboxylic acid: Similar structure but without the methyl group, which may affect its reactivity and applications.
1-(4-Methylphenyl)cyclopropane-1-carboxylic acid: Similar but with the methyl group in a different position, which can influence its chemical properties and biological activity.
Properties
IUPAC Name |
1-[(3-methylphenyl)methyl]cyclopropane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-9-3-2-4-10(7-9)8-12(5-6-12)11(13)14/h2-4,7H,5-6,8H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXJZZLURMAKTOK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC2(CC2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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